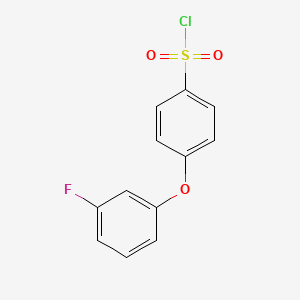
4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 815576-23-9 . It has a molecular weight of 286.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-fluorophenoxy)benzenesulfonyl chloride . The InChI code for this compound is 1S/C12H8ClFO3S/c13-18(15,16)12-6-4-10(5-7-12)17-11-3-1-2-9(14)8-11/h1-8H .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Precursor to Biologically Active Compounds : The compound has been identified as a precursor in synthesizing biologically active sulfur-containing heterocyclic compounds. This is evident in the study of related sulfonyl chloride derivatives (Khan et al., 2010).
Friedel-Crafts Sulfonylation : It is used in Friedel-Crafts sulfonylation reactions, where its derivatives have shown enhanced reactivity, yielding almost quantitative yields of diaryl sulfones (Nara et al., 2001).
Polymer Synthesis : Derivatives of this compound have been used in the synthesis of high-performance polymers, notably in the field of engineering plastics and membrane materials (Xiao et al., 2003).
Sulfonylation Reactions : It plays a critical role in sulfonylation reactions, contributing to the synthesis of a variety of sulfonyl derivatives, which are extensively used in industrial and biological applications (Brown, 1991).
Ortho-Sulfonylation : The compound is utilized in palladium-catalyzed ortho-sulfonylation processes, demonstrating its versatility in organic synthesis (Xu et al., 2015).
Advanced Material Development
Liquid Crystal Intermediates : It serves as a key component in the development of liquid crystal intermediates, offering pathways to new mesomorphic compounds (Neubert et al., 1979).
Polymer Electrolytes : The compound's derivatives are instrumental in the creation of single ion conducting blend polymer electrolytes, showcasing its significance in materials science (Chen et al., 2017).
Fluorescent Probes : Derivatives of this compound are being explored as fluorescent probes for vacuole, endoplasmic reticulum, and plasma membrane staining, indicating its potential in bioimaging applications (Ferreira et al., 2023).
Chemical Analysis and Characterization
Sulfonation Analysis : Its role in sulfonation processes has been analyzed, providing insights into the reactivity order in sulfur trioxide sulfonation of various aromatic compounds (Cerfontain et al., 1994).
Density Functional Theory Study : The compound's derivatives have been studied using Density Functional Theory (DFT), offering a deeper understanding of their molecular geometry and properties (Sarojini et al., 2012).
Eigenschaften
IUPAC Name |
4-(3-fluorophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-6-4-10(5-7-12)17-11-3-1-2-9(14)8-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPANYMCABKYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815576-23-9 |
Source


|
| Record name | 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
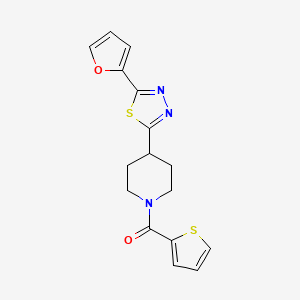


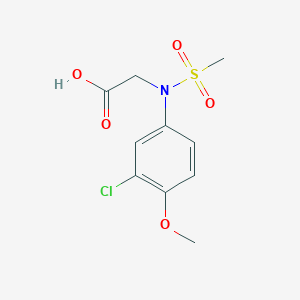

![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
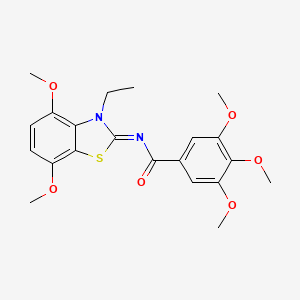
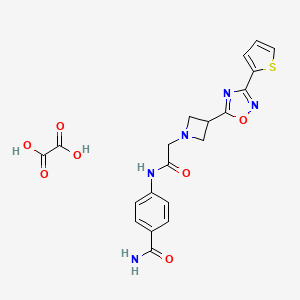
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)
